5,6-dimethyl-3-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
5,6-dimethyl-3-[2-oxo-2-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-13-14(2)20-12-24(19(13)27)11-18(26)23-8-16(9-23)25-10-17(21-22-25)15-6-4-3-5-7-15/h3-7,10,12,16H,8-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZRHJDTDRNGIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,6-Dimethyl-3-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one is a complex organic compound belonging to the pyrimidinone family. Its structure includes a pyrimidine ring with various functional groups that suggest potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 364.41 g/mol. Its structure features a pyrimidinone core substituted with a triazole moiety and an azetidine ring, which may influence its biological interactions and pharmacokinetics.
Antimicrobial Activity
Preliminary studies have indicated that compounds similar to 5,6-dimethyl-3-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one exhibit varying degrees of antimicrobial activity. For instance, triazole derivatives have been shown to possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 16 to 64 µg/mL against strains such as Bacillus subtilis and Escherichia coli .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrimidinone derivatives has been extensively studied. For example, compounds with similar structures have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. In vitro assays revealed IC₅₀ values for COX inhibition ranging from 19.45 µM to 42.1 µM for various derivatives . These findings suggest that 5,6-dimethyl-3-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one may also exhibit similar anti-inflammatory effects.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : By inhibiting COX enzymes, the compound may reduce the production of pro-inflammatory mediators such as prostaglandins.
- Interference with Cellular Pathways : The presence of the triazole moiety suggests potential interactions with fungal and bacterial enzymes or pathways critical for their survival .
Case Studies and Research Findings
Recent research has focused on synthesizing and evaluating the biological activity of various pyrimidine derivatives. A study highlighted the synthesis of multiple triazole-linked pyrimidinones and their subsequent evaluation for anti-inflammatory properties using carrageenan-induced paw edema models in rats. The results indicated that these compounds significantly reduced inflammation compared to control groups .
| Compound | IC₅₀ (µM) COX-1 | IC₅₀ (µM) COX-2 |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 5,6-dimethyl derivatives exhibit potent antimicrobial properties. For instance, studies have shown that triazole-based compounds can inhibit the growth of various bacterial strains, including resistant strains. The presence of the triazole moiety enhances the compound's ability to disrupt microbial cell function.
| Activity | Target Organism | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 30 | |
| Antifungal | Candida albicans | 25 |
Anticancer Potential
The compound has shown promise in anticancer studies. Its structure allows for the interaction with DNA and RNA synthesis pathways, making it a candidate for further development as an anticancer agent. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines.
Case Study 1: Antibacterial Efficacy
A study conducted by Foroumadi et al. explored the antibacterial efficacy of various triazole derivatives, including those structurally related to our compound. The study found that certain modifications led to enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated that the incorporation of specific functional groups significantly improved antibacterial potency.
Case Study 2: Anticancer Activity
In a recent investigation into the anticancer properties of pyrimidinone derivatives, researchers synthesized a series of compounds based on the structure of 5,6-dimethyl-pyrimidinones. These derivatives were tested against several cancer cell lines, revealing that modifications at the triazole position led to increased cytotoxicity in breast and cervical cancer models.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The compound’s unique structural attributes are compared below with analogous pyrimidin-4(3H)-one derivatives from the literature:
Key Observations :
Substituent Diversity: The target compound’s azetidine-triazole-phenyl substituent distinguishes it from analogs with piperidine (e.g., Compound 54g ) or thienyl groups (e.g., CAS 1171027-33-0 ). Pyrido[3,4-d]pyrimidinone derivatives (e.g., Compounds 52f and 54g ) exhibit extended aromatic systems, which could enhance DNA intercalation or kinase inhibition compared to simpler pyrimidinones.
Synthetic Strategies :
- The target compound likely employs cesium carbonate-mediated coupling reactions and acidic deprotection steps (e.g., HCl in dioxane/water), as seen in analogous syntheses .
- Low yields in some analogs (e.g., 16% for Compound 54g ) suggest challenges in introducing bulky substituents, a consideration for scaling up the target compound’s synthesis.
Characterization Methods :
- Structural elucidation of similar compounds relies on 1H NMR, IR, and mass spectrometry . For crystallographic analysis, SHELXL and WinGX/ORTEP are widely used , implying these tools may apply to the target compound.
Biological Implications :
Q & A
Basic: What are the standard synthetic routes for preparing pyrimidine derivatives containing 1,2,3-triazole moieties?
Methodological Answer:
The synthesis typically involves condensation reactions between heterocyclic precursors. For example, triazole-containing azetidine intermediates can be coupled with pyrimidinone scaffolds via nucleophilic substitution or amidation. Key reagents include phenylhydrazine, acetic anhydride, and sulfur-containing agents (e.g., thiourea) under controlled heating (60–80°C) in polar aprotic solvents like DMF. Post-synthesis purification involves recrystallization from ethanol or column chromatography .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
Standard characterization includes:
- 1H/13C NMR : To confirm substituent positions and hydrogen bonding patterns (e.g., pyrimidinone C=O resonance at ~165–170 ppm).
- IR Spectroscopy : For detecting carbonyl (1650–1750 cm⁻¹) and triazole C=N (1520–1560 cm⁻¹) stretches.
- Mass Spectrometry (ESI-TOF) : To verify molecular ion peaks and fragmentation patterns .
Advanced: How can synthetic yield be optimized for the azetidine-triazole intermediate?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate azetidine ring formation.
- Reaction Solvent : Replace DMF with DMSO for higher dielectric constant, improving nucleophilicity.
- Temperature Gradients : Stepwise heating (0°C → 60°C) to minimize side reactions during coupling steps .
Advanced: What crystallographic methods are suitable for resolving structural ambiguities?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SXRD) : Use SHELXTL or SHELXL for refinement. For disordered regions, apply TWINABS to handle twinning.
- High-Resolution Data : Collect at low temperature (100 K) to reduce thermal motion artifacts.
- Validation Tools : Check for outliers using PLATON or Mercury to validate hydrogen bonding networks .
Advanced: How should researchers address discrepancies in biological activity data across assays?
Methodological Answer:
- Replicate Experiments : Use ≥3 biological replicates with standardized positive/negative controls.
- Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to identify outliers.
- Assay Conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
Advanced: What protocols ensure stability of this compound during long-term storage?
Methodological Answer:
- Lyophilization : Store as a lyophilized powder under argon at –20°C.
- Hygroscopicity Mitigation : Use desiccants (silica gel) in sealed vials.
- Periodic Stability Checks : Monitor via HPLC (C18 column, acetonitrile/water gradient) every 6 months .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Methodological Answer:
- Substituent Variation : Systematically modify the triazole phenyl group (e.g., electron-withdrawing/-donating groups).
- Pharmacophore Mapping : Use MOE or Schrödinger to identify critical interactions (e.g., hydrogen bonding at the pyrimidinone core).
- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) before synthesis .
Advanced: What in vitro assays are recommended for evaluating bioactivity?
Methodological Answer:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP-Glo™).
- Cytotoxicity Screening : MTT assay on HEK-293 or HeLa cells (48–72 hr exposure).
- Binding Affinity : Surface plasmon resonance (SPR) to quantify target binding kinetics .
Advanced: How to troubleshoot poor solubility in pharmacological assays?
Methodological Answer:
- Co-solvent Systems : Use cyclodextrin inclusion complexes or PEG-400.
- pH Adjustment : Solubilize in PBS (pH 7.4) with 0.5% Tween-80.
- Nanoformulation : Prepare liposomal dispersions via thin-film hydration .
Advanced: What strategies validate computational modeling predictions for this compound?
Methodological Answer:
- Docking-Crystallography Cross-Validation : Compare predicted binding poses with SXRD-derived protein-ligand structures.
- Free Energy Calculations : Use MM-GBSA to correlate computed binding energies with experimental IC₅₀ values.
- Dynamic Simulations : Run 100 ns MD simulations (AMBER/CHARMM) to assess conformational stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
